6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Overview
Description
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally related to imidazoles.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their therapeutic applications . They are known to interact with various biological targets due to their structural similarity with nucleotides found in the human body .
Mode of Action
For instance, some benzimidazole derivatives have been found to exhibit significant anticancer activity by interacting with cancer cell lines .
Biochemical Pathways
Benzimidazole compounds are known to influence a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The presence of fluorine in benzimidazole compounds is known to significantly enhance their biological activities compared to non-fluorinated molecules .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . Some benzimidazole derivatives have also shown significant anticancer activity .
Action Environment
The action, efficacy, and stability of Benzimidazole, 5-fluoro-2-(trifluoromethyl)- can be influenced by various environmental factors. For instance, the presence of electron-donating groups can significantly increase the anticancer activity of benzimidazole derivatives, while the presence of electron-withdrawing groups can decrease their inhibitory abilities . Furthermore, benzimidazole compounds are known to be effective corrosion inhibitors for steels and pure metals in extremely aggressive, corrosive acidic media .
Biochemical Analysis
Biochemical Properties
Benzimidazole, 5-fluoro-2-(trifluoromethyl)- exerts its effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to its biochemical activity .
Cellular Effects
Benzimidazole derivatives are known to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of Benzimidazole, 5-fluoro-2-(trifluoromethyl)- is complex and involves multiple interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are known for their stability and long-term effects on cellular function .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . Another method involves the Schiemann reaction, which is widely used for the synthesis of fluorine-containing aromatic compounds . This reaction involves the photochemical cleavage of imidazolediazonium tetrafluoroborates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, although specific examples are less documented.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Sodium Methoxide: Used for substitution reactions where a fluorine atom is replaced by a methoxy group.
Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.
Dioxane and 18-Crown-6 Ether: Used as solvents and phase-transfer catalysts in various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique chemical properties.
Materials Science: Fluorinated benzimidazoles are used in the development of new materials with enhanced properties such as increased thermal stability and chemical resistance.
Diagnostic Agents: Some derivatives are used as diagnostic agents for diseases related to amyloid aggregation.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1H-benzo[d]imidazole
- 2-(Trifluoromethyl)-1H-benzo[d]imidazole
- 4,5-Difluoroimidazoles
Uniqueness
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both fluoro and trifluoromethyl groups, which can significantly enhance its chemical stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMDPMUZKDLTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190169 | |
Record name | Benzimidazole, 5-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-47-4 | |
Record name | Benzimidazole, 5-fluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 5-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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